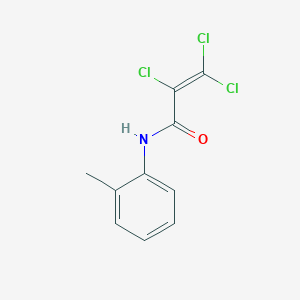
2,3,3-trichloro-N-(2-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-trichloro-N-(2-methylphenyl)acrylamide is a chemical compound with the molecular formula C10H8Cl3NO . It has an average mass of 264.536 Da and a monoisotopic mass of 262.967133 Da .
Molecular Structure Analysis
The molecular structure of 2,3,3-trichloro-N-(2-methylphenyl)acrylamide consists of a carbon backbone with three chlorine atoms attached to the acrylamide group and a methyl group attached to the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3-trichloro-N-(2-methylphenyl)acrylamide, such as its melting point, boiling point, and density, are not specified in the sources I found .Aplicaciones Científicas De Investigación
Polymerization and Material Science
Acrylamide derivatives are extensively used in the synthesis of polymers. Controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) have been employed to achieve polymers with specific properties, including low polydispersity and controlled molecular weight (Teodorescu & Matyjaszewski, 2000). These polymers find applications in wastewater treatment, as soil conditioners, and in the cosmetic, paper, and textile industries due to their ability to form hydrogels, which are networks that can absorb significant amounts of water (Friedman, 2003).
Corrosion Inhibition
Research has explored the synthesis and characterization of acrylamide derivatives for their potential as corrosion inhibitors. These compounds have demonstrated effectiveness in protecting metals such as copper from corrosion in acidic environments, showcasing their utility in industrial applications where metal preservation is critical (Abu-Rayyan et al., 2022).
Environmental and Sensing Applications
Acrylamide derivatives are involved in the development of materials for environmental remediation and sensing. Polymers derived from acrylamide can act as sensors or adsorbents for the removal of pollutants from water. Innovative materials have been synthesized for the selective detection and removal of heavy metals and other contaminants, highlighting the role of acrylamide derivatives in addressing environmental challenges (Dutta et al., 2020).
Biochemical and Biomedical Research
In biochemical research, polyacrylamide gels, which are derived from the polymerization of acrylamide, play a crucial role in the separation of proteins and nucleic acids by electrophoresis. This application is fundamental to molecular biology, genetics, and biochemistry for analyzing and purifying biomolecules (Friedman, 2003).
Propiedades
IUPAC Name |
2,3,3-trichloro-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO/c1-6-4-2-3-5-7(6)14-10(15)8(11)9(12)13/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHHZWGXDQADMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile](/img/structure/B2563604.png)
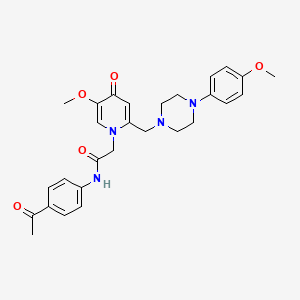
![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
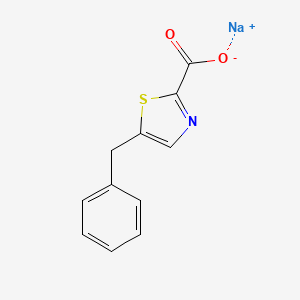


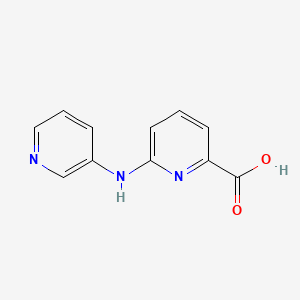

![3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2563619.png)
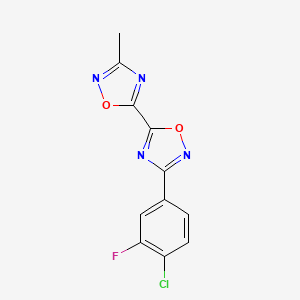
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2563623.png)

methanone](/img/structure/B2563625.png)
![Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2563626.png)